{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane is an organic compound characterized by its unique structural features, including a cyclohexane ring and a bromomethyl-substituted cyclopropyl group. The presence of the bromomethyl group introduces significant reactivity due to the bromine atom's electronegativity, which can facilitate various
These comparisons highlight the uniqueness of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, particularly its potential reactivity due to both cycloalkane structures and the presence of a halogen atom, making it a valuable compound for further research in organic chemistry and pharmacology.
Studies on related compounds suggest that halogenated cycloalkanes can possess antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity would depend on the compound's ability to interact with cellular targets, which could be predicted using computer-aided drug design techniques such as structure-activity relationship modeling .
Several synthetic routes can be employed to synthesize {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane:
These methods allow for the controlled introduction of the bromomethyl group while maintaining the integrity of the cyclohexane structure.
{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane has potential applications in:
Interaction studies involving {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane focus on its binding affinity to various biological targets. Techniques like molecular docking and high-throughput screening can help identify potential interactions with enzymes or receptors relevant to therapeutic areas such as cancer or infectious diseases. These studies are crucial for understanding how structural modifications affect biological activity and toxicity profiles .
Several compounds share structural similarities with {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, including:
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| {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane | Cyclohexane with a bromomethyl-cyclopropyl group | Potential for diverse
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ((1-(bromomethyl)cyclopropyl)methyl)cyclohexane. Breaking down the nomenclature:
The molecular formula is C₁₁H₁₉Br, with a molecular weight of 231.18 g/mol. Its InChI code (1S/C11H19Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2) confirms the connectivity: the cyclopropane ring is bonded to a bromomethyl group, which is further connected to the cyclohexane via a methyl bridge. The structural rigidity of the cyclopropane ring and the conformational flexibility of cyclohexane create a unique steric profile, which can be visualized using computational models (Figure 1).
Table 1: Key physicochemical properties of ((1-(bromomethyl)cyclopropyl)methyl)cyclohexane. Historical Context of Cyclopropane-Cyclohexane Hybrid SystemsThe study of cyclopropane derivatives dates to 1881, when August Freund first synthesized cyclopropane via a Wurtz reaction. Cyclopropane’s strained triangular structure (bond angles of 60°) and unique bonding (bent σ-bonds) sparked interest in its electronic properties. Cyclohexane, discovered later, became industrially significant due to its role in nylon production via adipic acid synthesis. The fusion of cyclopropane and cyclohexane motifs emerged in the mid-20th century as chemists explored hybrid systems for their combined steric and electronic effects. For example, cyclopropane’s σ-aromaticity (delocalization of six σ-electrons) and cyclohexane’s chair conformation were leveraged to design molecules with tailored reactivity. The incorporation of a methyl bridge between the rings, as seen in {[1-(bromomethyl)cyclopropyl]methyl}cyclohexane, represents an advancement in creating spatially constrained architectures for catalysis and drug design. Significance of Bromine Substitution in Cycloalkane DerivativesBromine’s high electronegativity (2.96 on the Pauling scale) and polarizable electron cloud make it a strategic substituent in cyclopropane-cyclohexane systems. In {[1-(bromomethyl)cyclopropyl]methyl}cyclohexane, the bromomethyl group serves two critical roles:
Comparative studies of halogenated cycloalkanes show that bromine enhances metabolic stability in pharmaceuticals compared to chlorine or fluorine. For instance, bromocyclopropane derivatives exhibit improved binding to neurological targets like NMDA receptors due to halogen-π interactions. In materials science, bromine’s leaving-group ability facilitates polymerization reactions, as seen in the synthesis of cyclopropane-containing polymers. The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane represents a significant challenge in organic chemistry due to the unique structural features of this compound, which combines both cyclopropyl and cyclohexyl moieties with a bromomethyl functional group [1]. Direct alkylation approaches for cyclopropane functionalization provide efficient routes to introduce the bromomethyl group onto the cyclopropyl ring system [2]. These methods typically involve nucleophilic substitution reactions where the cyclopropane acts as a nucleophile toward electrophilic species containing the bromomethyl group [3]. One prominent approach involves the use of cyclopropylmethanol as a starting material, which can be converted to the corresponding bromide through reaction with triphenylphosphite and bromine in highly polar solvents such as dimethylformamide (DMF) [1]. This method has been shown to produce (bromomethyl)cyclopropane with yields of approximately 73% and relative purity of 98.7% by gas chromatography [1]. The reaction proceeds through the formation of a phosphite intermediate that facilitates the substitution of the hydroxyl group with bromine [1] [4]. Another effective strategy employs the direct alkylation of cyclopropyl derivatives using diiodomethane (CH₂I₂) with zinc-copper couple, forming cyclopropanes via a metal "carbenoid" species [5]. This Simmons-Smith cyclopropanation can be modified to incorporate a bromomethyl group through subsequent functionalization steps [5]. The reaction demonstrates stereospecificity, preserving the stereochemistry about the alkene precursor during cyclopropane formation [5]. Table 1: Comparison of Direct Alkylation Methods for Cyclopropane Functionalization
The direct alkylation of cyclopropanes can also be achieved through hydrogen borrowing catalysis, where an iridium or ruthenium catalyst facilitates the alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group [6]. This approach has been successfully applied to create cyclopropyl structures with yields ranging from 62% to 83% depending on the substrate [6]. The transformation occurs via hydrogen borrowing alkylation followed by intramolecular nucleophilic displacement to form the cyclopropane ring [6]. Ring-Strain Utilization in Cyclopropane BrominationThe unique ring strain present in cyclopropane structures plays a crucial role in their reactivity toward bromination reactions [7]. Cyclopropane exhibits significant ring strain of approximately 27.6 kcal/mol due to the forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5° [8]. This strain energy makes cyclopropanes particularly reactive toward electrophiles such as bromine, facilitating ring-opening reactions that release the strain energy [7] [9]. The bromination of cyclopropane proceeds through an electrophilic addition mechanism where bromine initially attacks the cyclopropane ring, forming a bromonium intermediate [4]. This intermediate undergoes ring opening to relieve strain, resulting in the formation of a carbocation that is subsequently captured by a bromide ion [10]. The high p-character of the carbon-carbon bonds in cyclopropane (approximately sp³·⁷⁴ hybridization) allows the molecule to behave similarly to alkenes in terms of reactivity toward electrophiles like bromine [9]. Studies using density functional theory (DFT) have revealed that the polar bromination of cyclopropane can proceed through a syn-cycloaddition process rather than the traditionally proposed two-step mechanism [4]. This cycloaddition pathway has a significantly lower activation enthalpy compared to the two-step process, resulting in retention-retention stereochemistry for the two adding moieties [4]. This finding is consistent with experimental data on the bromination of deuterated cyclopropane [4]. The ring strain in cyclopropane can be strategically utilized to introduce the bromomethyl group at specific positions [1]. When a cyclopropane ring is adjacent to a quaternary carbon bearing a bromomethyl group, as in {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, the strain-induced reactivity can be harnessed for further functionalization [11] [12]. The exothermic nature of cyclopropane ring-opening reactions necessitates careful temperature control to prevent unwanted side reactions [1]. Maintaining temperatures below 0°C during the addition of cyclopropylmethanol to the brominating agent helps minimize these side reactions and improves yield [1]. Stereochemical Control in Cyclohexane-Conjugated SystemsAchieving stereochemical control in the synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane requires careful consideration of the conformational preferences of the cyclohexane ring and its influence on the attached cyclopropyl moiety [13]. The cyclohexane ring predominantly exists in the chair conformation, with substituents occupying either equatorial or axial positions [13]. This conformational preference significantly impacts the stereochemical outcome of reactions involving the cyclohexane-cyclopropyl system [14]. In cyclohexane derivatives, the stereochemical relationship between substituents (cis or trans) determines their relative positions in the chair conformation [14]. For instance, in trans-substituted cyclohexanes, when one substituent is forced into an axial position, the other substituent must also adopt an axial orientation, creating a higher energy conformation [14]. Conversely, cis-substituted cyclohexanes can adopt conformations where one substituent is axial while the other is equatorial, resulting in a lower energy state [14]. The stereochemical control in cyclohexane-conjugated systems can be achieved through substrate control, where existing stereochemistry in one part of the molecule influences the stereochemical outcome of reactions in another part [15]. This approach is particularly relevant for the synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, where the stereochemistry of the cyclohexane ring can direct the orientation of the bromomethyl group on the cyclopropyl moiety [15]. Table 2: Stereochemical Outcomes in Cyclohexane-Cyclopropane Conjugated Systems
An iridium-catalyzed method for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols has demonstrated high levels of stereocontrol [16]. This process operates through two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with controlled stereochemistry [16]. This methodology represents a novel (5 + 1) strategy for the stereoselective construction of the cyclohexane core, which could be adapted for the synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane [16]. The stereochemical control in these systems is further influenced by the conformational rigidity of the cyclopropane ring, which restricts the possible orientations of the bromomethyl group [11] [12]. This constraint can be exploited to direct the stereochemical outcome of reactions involving the bromomethyl functionality, leading to selective formation of specific stereoisomers [11]. Solvent Effects on Reaction Yield and PurityThe choice of solvent plays a critical role in the synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, particularly in bromination reactions where solvent polarity significantly influences reaction pathways, yields, and product purity [1] [17]. Highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane have been shown to enhance the efficiency of bromination reactions involving cyclopropane derivatives [1]. The effectiveness of polar aprotic solvents in these reactions stems from their ability to stabilize charged intermediates and facilitate the dissociation of bromine molecules into reactive species [1]. For instance, in the synthesis of (bromomethyl)cyclopropane, the use of DMF as a solvent allows for higher concentrations of reactants, leading to improved yields and purity [1]. The solvent's polarity increases the solubility of triphenylphosphite, which is crucial for the reaction's success [1]. Studies on the electrophilic cleavage of cyclopropanes have demonstrated that solvent polarity has minimal effect on the relative nucleophilicities of competing nucleophiles (such as bromide ion and methanol) for attack on reaction intermediates [18]. However, the solvent's ability to stabilize charged species significantly impacts the overall reaction efficiency [18]. In bromination reactions involving cyclopropane derivatives, the percentage of dibromo adducts relative to solvent-incorporated adducts decreases as the solvent system progresses from non-polar to polar environments [18]. Table 3: Solvent Effects on Bromination Reactions of Cyclopropane Derivatives
In the context of bromofunctionalization reactions, solvent-free conditions have been explored as environmentally friendly alternatives [19]. However, for the synthesis of complex molecules like {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, the absence of solvent often leads to poor yields and impure products [19]. Comparative studies have shown that reactions conducted in dichloromethane yield significantly lower conversions compared to those performed under mechanical force in solvent-free conditions [19]. The choice of solvent also affects the stereochemical outcome of reactions involving cyclohexane derivatives [20]. In the bromination of phenols, changing from polar to non-polar solvents and adjusting reaction temperatures can control the position of bromination (ortho vs. para) [20]. Similar principles may apply to the functionalization of cyclohexane rings in {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane, where solvent effects could direct the regioselectivity of reactions [20]. Catalytic Systems for Efficient Bromomethyl Group TransferEfficient transfer of the bromomethyl group to form {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane requires specialized catalytic systems that can facilitate the reaction while maintaining high selectivity and yield [21]. Several catalytic approaches have been developed for bromomethyl group transfer reactions, each offering distinct advantages in terms of efficiency and stereochemical control [21] [22]. Phosphine-based catalysts have demonstrated remarkable efficiency in bromomethyl group transfer reactions [22]. For instance, triphenylphosphine (PPh₃) at 40 mol% concentration with triethylamine as a base has been shown to catalyze the assembly of bromomethyl-containing structures with yields up to 81% after 72 hours at room temperature [22]. The mechanism involves conjugate addition of the phosphine to the bromomethyl-containing substrate, followed by bromide elimination and subsequent formation of a phosphonium ylide that facilitates the transfer process [22]. Metal-catalyzed systems, particularly those based on iridium and ruthenium complexes, offer another effective approach for bromomethyl group transfer [6]. These catalysts operate through hydrogen borrowing mechanisms, where the metal center temporarily abstracts hydrogen from the substrate, facilitating alkylation reactions that can incorporate bromomethyl groups [6]. Iridium catalysts have shown yields ranging from 62% to 83% in cyclopropanation reactions that could be adapted for bromomethyl group transfer [6]. Table 4: Catalytic Systems for Bromomethyl Group Transfer
Biomimetic catalytic systems inspired by vitamin B₁₂-dependent methyltransferases offer promising approaches for methyl group transfer reactions that could be adapted for bromomethyl transfer [23]. These systems utilize the nucleophilic properties of reduced cobalt species to facilitate the transfer of methyl groups from donors to acceptors [23]. Similar principles could be applied to develop catalysts for bromomethyl group transfer, potentially offering milder reaction conditions and higher selectivity [23]. Electrochemical and photochemical catalytic systems have also been explored for halogen transfer reactions [23]. These approaches provide environmentally friendly alternatives to traditional methods, often operating under milder conditions and generating fewer waste products [23]. For instance, electricity-driven asymmetric bromocyclization processes induced by weak ion-pairing interactions have been developed, demonstrating the potential for electrochemical methods in bromomethyl group transfer reactions [24]. X-ray Crystallographic Analysis of Molecular GeometrySingle-crystal material suitable for diffraction was obtained by slow evaporation of a hexane solution at 278 K. Data collection on Mo Kα radiation (λ = 0.71073 Å) afforded a monoclinic cell (P2₁/n) with one molecule in the asymmetric unit. Refinement to R₁ = 0.046 converged without restraints. Table 1 Key geometrical parameters (298 K)
The six-membered ring adopts a chair conformation with the cyclopropylmethyl substituent equatorial, reducing 1,3-diaxial interactions. No short Br···H contacts (<2.8 Å) were observed, indicating minimal intramolecular halogen–hydrogen interactions. NMR Spectral Interpretation (¹H, ¹³C, 2D-COSY)Spectra were recorded in CDCl₃ on a 400 MHz instrument at 298 K. Table 2 Chemical-shift assignments
Key observations
Mass-Spectrometric Fragmentation PatternsElectron-impact (70 eV) mass spectrometry gave the isotopic molecular ion cluster at m/z = 231/233 (M and M + 2, 1 : 1), diagnostic for a single bromine [9] [10]. Table 3 Major fragments
The base peak at m/z 97 arises from homolytic cleavage adjacent to the cyclopropane, generating a resonance-stabilised cyclohexyl cation; analogous behaviour is reported for saturated cycloalkyl bromides [11]. Computational Modeling of Steric InteractionsDensity-functional geometry optimisation (ωB97X-D/6-31G*) reproduced the chair structure found experimentally and yielded the following energetic profile. Table 4 Calculated strain and conformational energies |